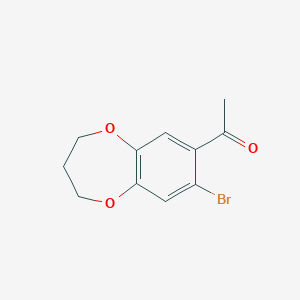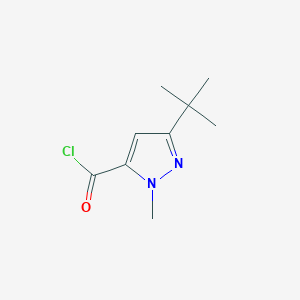![molecular formula C7H5N3O3 B065755 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 185676-81-7](/img/structure/B65755.png)
5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione (HPPD) is a heterocyclic chemical compound that is commonly used in scientific research. It is a potent inhibitor of the enzyme HPPD, which is involved in the biosynthesis of plastoquinone in plants. HPPD has a wide range of applications in both biochemical and physiological research.
Wirkmechanismus
5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione acts as a competitive inhibitor of the 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione enzyme. It binds to the active site of the enzyme, preventing the binding of its natural substrate. This inhibition disrupts the biosynthesis of plastoquinone, leading to a breakdown in the photosynthetic process.
Biochemical and Physiological Effects:
5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione has been shown to have a number of biochemical and physiological effects. In plants, it disrupts the photosynthetic process and can be used as a herbicide. In animals, it has been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of diseases such as cancer and Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione in lab experiments is its potency as an inhibitor of the 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione enzyme. This allows for precise control over the inhibition of the enzyme and the resulting effects on the photosynthetic process. However, one limitation of using 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione is its specificity for the 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione enzyme. It may not be effective in inhibiting other enzymes or pathways.
Zukünftige Richtungen
There are a number of future directions for research involving 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione. One area of interest is the development of new herbicides based on 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione inhibitors. Another area of research is the potential therapeutic applications of 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione inhibitors in the treatment of diseases such as cancer and Alzheimer's. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione and its potential uses in scientific research.
Synthesemethoden
5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione can be synthesized in a number of ways, but the most common method involves the reaction of 2,3-dihydro-1H-pyrido[2,3-b]pyrazine-1,4-dione with hydroxylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with sodium borohydride to yield 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione has been extensively studied for its inhibitory effects on the 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione enzyme. This enzyme is involved in the biosynthesis of plastoquinone, which is an essential component of the electron transport chain in plants. By inhibiting this enzyme, 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione disrupts the photosynthetic process in plants and can be used as a herbicide.
Eigenschaften
CAS-Nummer |
185676-81-7 |
|---|---|
Produktname |
5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione |
Molekularformel |
C7H5N3O3 |
Molekulargewicht |
179.13 g/mol |
IUPAC-Name |
5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H5N3O3/c11-6-7(12)9-5-4(8-6)2-1-3-10(5)13/h1-3,13H,(H,8,11) |
InChI-Schlüssel |
HIWCKYONJHUVDF-UHFFFAOYSA-N |
SMILES |
C1=CN(C2=NC(=O)C(=O)NC2=C1)O |
Kanonische SMILES |
C1=CN(C2=NC(=O)C(=O)NC2=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)

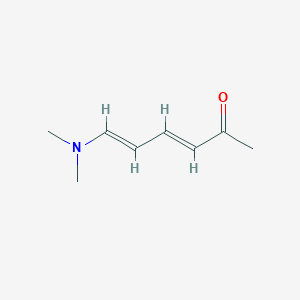


![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)

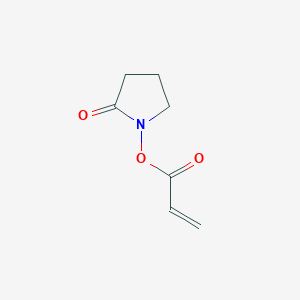
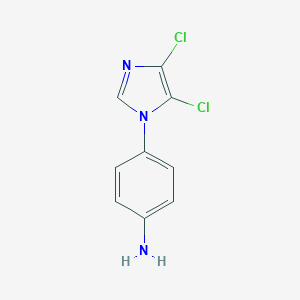
![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)
